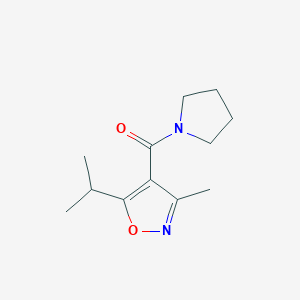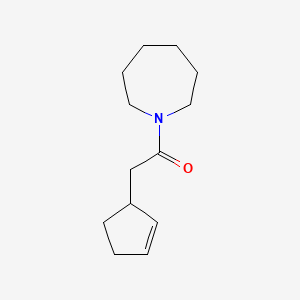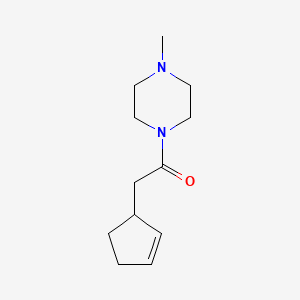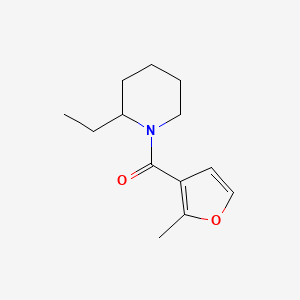
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPMP and is synthesized using a specific method that involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has also been studied for its potential as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. Additionally, it also inhibits the reuptake of norepinephrine and dopamine.
Biochemical and physiological effects:
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain. Additionally, it has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate neurotransmitters. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone. These include further studies to understand its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the potential side effects of this compound and its safety profile.
Synthesemethoden
The synthesis of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using chromatography techniques.
Eigenschaften
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)11-10(9(3)13-16-11)12(15)14-6-4-5-7-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXHRPPVZNZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)






